molecular formula C7H15NO B1355470 2-(Cyclopentylamino)ethan-1-ol CAS No. 2842-39-9

2-(Cyclopentylamino)ethan-1-ol

Cat. No. B1355470
CAS RN: 2842-39-9
M. Wt: 129.2 g/mol
InChI Key: DWEWXGZAFBYSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Cyclopentylamino)ethan-1-ol” is a chemical compound with the molecular formula C7H15NO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “2-(Cyclopentylamino)ethan-1-ol” consists of a cyclopentyl group attached to an amino group, which is further attached to an ethan-1-ol group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Cyclopentylamino)ethan-1-ol” include a molecular weight of 129.2 g/mol, a density of 0.981g/cm3, a boiling point of 248.191ºC at 760 mmHg, and a flash point of 119.438ºC .

Scientific Research Applications

  • Ligand Synthesis and Metal Ion Complexing : The synthesis of amino-alcohol ligands, specifically N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine (Cyp(2)en), has been explored. This compound, related to 2-(Cyclopentylamino)ethan-1-ol, is synthesized by reacting cyclopentene oxide with ethylenediamine. The study assessed its fitness for complexing metal ions, revealing insights into its structure and potential applications in coordinating metal ions (de Sousa et al., 2010).

  • Oligopeptide Synthesis : Research into the synthesis of β-oligopeptides using 1-(aminomethyl)cyclopropanecarboxylic acid, a compound similar to 2-(Cyclopentylamino)ethan-1-ol, has been conducted. The study provides insights into the crystal structures of these peptides and their potential applications in various fields of biochemistry (Abele et al., 1999).

  • Oxidation of Allylic Alcohols : The mechanism of oxidation of allylic alcohols, like cyclohex-2-en-1-ol, to α,β-unsaturated ketones has been studied, highlighting the role of cytochrome P450 enzymes. This research provides a fundamental understanding of the biochemical transformations of molecules related to 2-(Cyclopentylamino)ethan-1-ol (Bellucci et al., 1996).

  • Synthesis of Amino Alcohols : The synthesis of various amino alcohols, including derivatives of 2-(Cyclopentylamino)ethan-1-ol, has been explored. This research delves into the methods and applications of these compounds in organic synthesis and their potential use in medicinal chemistry and other fields (Sadigov et al., 2020).

  • Structure Studies**: Studies on the structure of glycols and derivatives, including compounds related to 2-(Cyclopentylamino)ethan-1-ol, have been conducted. This research offers a comparative analysis of ethane-1,2-diol and its derivatives, using X-ray diffraction and molecular dynamics, to understand their molecular structures and interactions (Gontrani et al., 2020).
  • Catalytic Applications : Research into the use of gold catalysts for intramolecular allylic amination of alcohols, including structures related to 2-(Cyclopentylamino)ethan-1-ol, has been explored. This study sheds light on the potential of these compounds in synthetic organic chemistry, particularly in the formation of N-heterocyclic rings (Kothandaraman et al., 2009).

  • Density Functional Theory Analysis : The stability of Ni(II) complexes with amino alcohol ligands, including derivatives of 2-(Cyclopentylamino)ethan-1-ol, has been analyzed using density functional theory. This research provides a deeper understanding of the bonding and interaction of these ligands with metal ions, offering insights into their potential applications in coordination chemistry (Varadwaj et al., 2011).

Safety And Hazards

The safety data sheet for “2-(Cyclopentylamino)ethan-1-ol” indicates that it is for research use only and not intended for diagnostic or therapeutic use .

Future Directions

As “2-(Cyclopentylamino)ethan-1-ol” is a compound used for research purposes, its future directions would likely involve further studies to understand its properties and potential applications .

properties

IUPAC Name

2-(cyclopentylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-5-8-7-3-1-2-4-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEWXGZAFBYSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557151
Record name 2-(Cyclopentylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylamino)ethan-1-ol

CAS RN

2842-39-9
Record name 2-(Cyclopentylamino)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2842-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopentylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethanolamine (4 ml, 0.066 mmol) and cyclopentanone (6.85 ml, 0.08 mmol) in ethanol (60 ml) was stirred at ambient temperature for 30 minutes. The mixture was cooled in ice and then sodium borohydide (3.04 g, 0.08 mmol) was added slowly over 20 minutes. The mixture was stirred for 15 minutes before water (10 ml) was added. The mixture was evaporated under reduced pressure and the residue dissolved in dichloromethane and dried over magnesium sulphate and then evaporated under reduced pressure. The crude product was purified by vacuum distillation to give 2-(cyclopentylamino)ethanol (3 g, 35% yield) as a clear oil:
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
6.85 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Xing, D Li, AYH Woo, Z Zhi, L Ji, R Xing… - Journal of Medicinal …, 2022 - ACS Publications
Asthma patients in resource-poor countries cannot obtain adequate basic asthma medications because most asthma medications are supplied as inhalants. An alternative approach is …
Number of citations: 3 pubs.acs.org

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